molecular formula C8H10BrNO2 B15251706 (2-Amino-5-bromo-4-methoxyphenyl)methanol

(2-Amino-5-bromo-4-methoxyphenyl)methanol

Cat. No.: B15251706
M. Wt: 232.07 g/mol
InChI Key: YADVRGBMVCQOIA-UHFFFAOYSA-N
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Description

(2-Amino-5-bromo-4-methoxyphenyl)methanol is an organic compound with a molecular formula of C8H10BrNO2. This compound is characterized by the presence of an amino group, a bromine atom, a methoxy group, and a hydroxyl group attached to a benzene ring. It is a derivative of phenol and is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-bromo-4-methoxyphenyl)methanol typically involves multiple steps. One common method starts with the bromination of 4-methoxyphenol to obtain 5-bromo-4-methoxyphenol. This intermediate is then subjected to nitration to introduce the amino group, followed by reduction to convert the nitro group to an amino group. Finally, the hydroxyl group is introduced through a hydroxymethylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and nitration steps, and catalytic hydrogenation for the reduction step. The final hydroxymethylation can be achieved using formaldehyde in the presence of a base.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-bromo-4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate or primary amines in polar solvents.

Major Products Formed

    Oxidation: (2-Amino-5-bromo-4-methoxyphenyl)formaldehyde.

    Reduction: (2-Amino-5-bromo-4-methoxyphenyl)methane.

    Substitution: (2-Amino-5-thio-4-methoxyphenyl)methanol or (2-Amino-5-amino-4-methoxyphenyl)methanol.

Scientific Research Applications

(2-Amino-5-bromo-4-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-5-bromo-4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-chloro-4-methoxyphenyl)methanol
  • (2-Amino-5-fluoro-4-methoxyphenyl)methanol
  • (2-Amino-5-iodo-4-methoxyphenyl)methanol

Uniqueness

(2-Amino-5-bromo-4-methoxyphenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological interactions, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

(2-amino-5-bromo-4-methoxyphenyl)methanol

InChI

InChI=1S/C8H10BrNO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3,11H,4,10H2,1H3

InChI Key

YADVRGBMVCQOIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)CO)Br

Origin of Product

United States

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